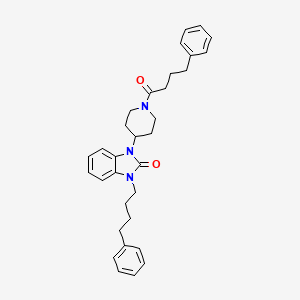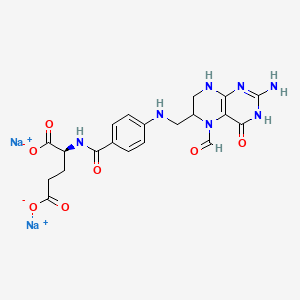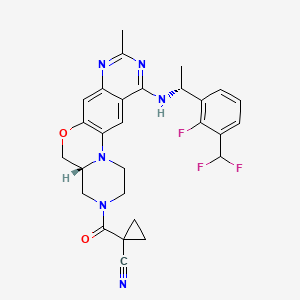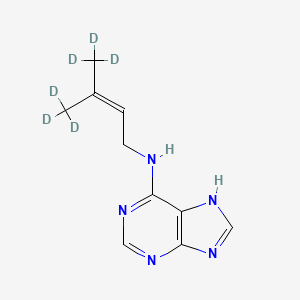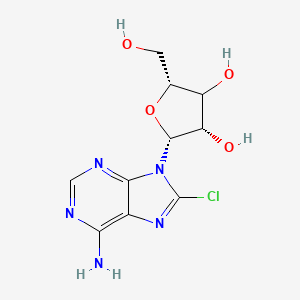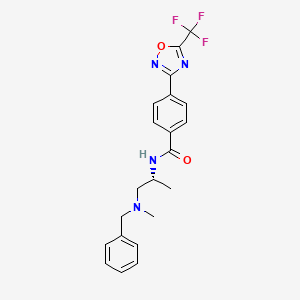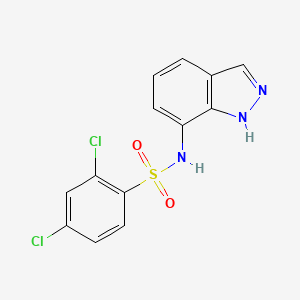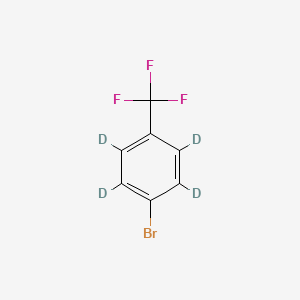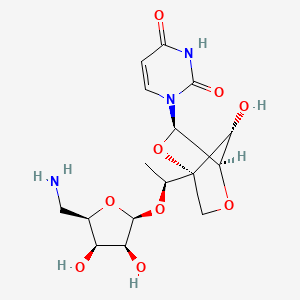
MraY-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MraY-IN-2 is a potent inhibitor of the bacterial enzyme MurNAc-pentapeptide translocase (MraY), with an IC50 value of 4.5 μM . This compound is primarily used in antibacterial research due to its ability to inhibit the translocation step in peptidoglycan biosynthesis, which is essential for bacterial cell wall formation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MraY-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and protective groups to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production process would need to ensure high purity and yield, which may involve multiple purification steps such as crystallization, distillation, and chromatography .
化学反応の分析
Types of Reactions
MraY-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
科学的研究の応用
MraY-IN-2 has several scientific research applications, including:
作用機序
MraY-IN-2 exerts its effects by inhibiting the enzyme MurNAc-pentapeptide translocase (MraY), which is involved in the first membrane-associated step of peptidoglycan biosynthesis. This enzyme transfers phospho-MurNAc-pentapeptide from uridine diphosphate-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. By inhibiting this enzyme, this compound prevents the formation of Lipid I, thereby blocking peptidoglycan synthesis and ultimately leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Muraymycin D2: Another potent MraY inhibitor with similar antibacterial properties.
Caprazamycin: Inhibits MraY and has a similar mechanism of action.
Liposidomycin: Targets the same enzyme and is used in antibacterial research.
Uniqueness
MraY-IN-2 is unique due to its specific chemical structure, which provides a high degree of selectivity and potency against MraY. Its IC50 value of 4.5 μM indicates strong inhibitory activity, making it a valuable tool in antibacterial research .
特性
分子式 |
C16H23N3O9 |
|---|---|
分子量 |
401.37 g/mol |
IUPAC名 |
1-[(1S,3R,4R,7R)-1-[(1S)-1-[(2S,3S,4R,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxyethyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H23N3O9/c1-6(26-14-10(22)9(21)7(4-17)27-14)16-5-25-11(12(16)23)13(28-16)19-3-2-8(20)18-15(19)24/h2-3,6-7,9-14,21-23H,4-5,17H2,1H3,(H,18,20,24)/t6-,7+,9-,10-,11+,12+,13+,14+,16+/m0/s1 |
InChIキー |
CNTCKIUMXDRLRR-HUUMSZDXSA-N |
異性体SMILES |
C[C@@H]([C@]12CO[C@H]([C@H]1O)[C@@H](O2)N3C=CC(=O)NC3=O)O[C@H]4[C@H]([C@H]([C@H](O4)CN)O)O |
正規SMILES |
CC(C12COC(C1O)C(O2)N3C=CC(=O)NC3=O)OC4C(C(C(O4)CN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


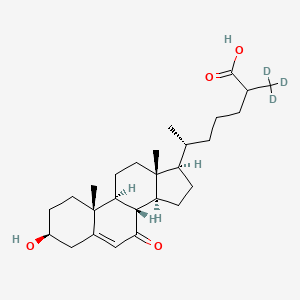
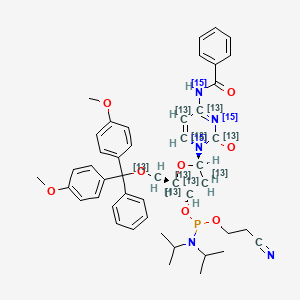
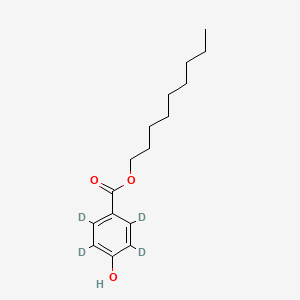

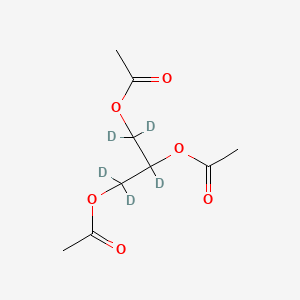
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
